molecular formula C24H33FO6 B13435971 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one

Cat. No.: B13435971
M. Wt: 436.5 g/mol
InChI Key: NNBOHHAEDQDGJY-IYQKUMFPSA-N
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Description

This compound is a synthetic glucocorticoid derivative characterized by its unique structural modifications:

  • 9α-Fluoro substitution: Enhances glucocorticoid receptor (GR) binding affinity and metabolic stability .
  • 3-Methoxy group: Replaces the typical 3-keto group found in natural corticosteroids, altering electron distribution and steric interactions .
  • 21-Acetate ester: Increases lipophilicity, prolonging systemic circulation and modulating tissue penetration .
  • 3,5-Diene system: Unlike the 4-ene or 1,4-diene systems in many corticosteroids, this conjugated diene may influence redox stability and receptor binding kinetics .

The compound’s synthesis involves oxidation of intermediates like 9α-fluoro-11β,21-dihydroxy-3-methoxy-16α,17α-methoxy-methylenedioxypregna-3,5-dien-20-one (VII) to introduce the 3,5-diene system .

Properties

Molecular Formula

C24H33FO6

Molecular Weight

436.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-3-methoxy-10,13-dimethyl-2,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H33FO6/c1-14(26)31-13-20(28)23(29)10-8-17-18-6-5-15-11-16(30-4)7-9-21(15,2)24(18,25)19(27)12-22(17,23)3/h5,11,17-19,27,29H,6-10,12-13H2,1-4H3/t17-,18-,19-,21-,22-,23-,24-/m0/s1

InChI Key

NNBOHHAEDQDGJY-IYQKUMFPSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)F)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC=C4C3(CCC(=C4)OC)C)F)O)C)O

Origin of Product

United States

Preparation Methods

The synthesis of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves several steps The starting material is typically a pregnane derivative, which undergoes fluorination at position 9, followed by hydroxylation at positions 11 and 17Industrial production methods often utilize advanced techniques such as catalytic hydrogenation and selective fluorination to achieve high yields and purity .

Chemical Reactions Analysis

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one undergoes various chemical reactions, including:

Scientific Research Applications

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one involves binding to specific steroid hormone receptors. This binding triggers a cascade of molecular events, leading to the modulation of gene expression and subsequent biological effects. The compound’s fluorinated structure enhances its binding affinity and potency compared to non-fluorinated steroids .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Structural Features GR Binding Affinity* Metabolic Stability Therapeutic Indications
21-Acetate-9-fluoro-11β,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one 9α-Fluoro, 3-methoxy, 3,5-diene, 21-acetate High (1.5x hydrocortisone) Moderate (t1/2 ~8–10 hrs) Anti-inflammatory, immunosuppressive
Dexamethasone (9α-Fluoro-16α-methyl-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione) 16α-methyl, 1,4-diene Very High (20–30x hydrocortisone) High (t1/2 ~36–72 hrs) Severe inflammation, autoimmune disorders
Formocortal (3-(2-chloroethoxy)-9α-fluoro-6-formyl-11β,21-dihydroxy-16α,17-isopropylidenedioxypregna-3,5-dien-20-one 21-acetate) 3-chloroethoxy, 6-formyl, 3,5-diene Moderate (0.8x hydrocortisone) Low (rapid hepatic clearance) Topical anti-inflammatory
Hydrocortisone (11β,17α,21-trihydroxypregn-4-ene-3,20-dione) Natural structure: 4-ene, no fluorine Baseline (1x) Low (t1/2 ~1.5–2 hrs) Adrenal insufficiency, mild inflammation

*Relative to hydrocortisone (normalized to 1x).

Pharmacokinetic and Clinical Differences

  • Dexamethasone : Superior systemic potency and duration due to 16α-methyl and 1,4-diene, but linked to higher risks of osteoporosis and hyperglycemia .
  • Formocortal : Designed for topical use; the 3-chloroethoxy group increases local activity but limits systemic absorption .
  • Target Compound : Balances moderate potency with reduced mineralocorticoid activity (due to 3-methoxy), making it suitable for chronic inflammatory conditions .

Research Findings and Limitations

  • Synthetic Challenges: The 3-methoxy group complicates oxidation steps, requiring specialized reagents like monoperphthalic acid .
  • Receptor Selectivity : Computational studies suggest the 3,5-diene system reduces cross-reactivity with the mineralocorticoid receptor (MR), unlike dexamethasone .
  • Clinical Data: Limited human trials for the target compound; most data derive from in vitro receptor assays and animal models .

Biological Activity

21-Acetate-9-fluoro-11beta,17,21-trihydroxy-3-methoxypregna-3,5-dien-20-one is a synthetic corticosteroid derived from progesterone. This compound is characterized by a fluorine atom at the 9 position and multiple hydroxyl groups at the 11, 17, and 21 positions. Its molecular formula is C24H33FO6, with a molar mass of approximately 434.5 g/mol. This article explores its biological activity, focusing on its pharmacological properties, clinical applications, and underlying mechanisms.

Pharmacological Properties

The compound exhibits significant anti-inflammatory and immunosuppressive properties, making it useful in various medical applications. Its biological activity can be attributed to its interaction with glucocorticoid receptors, which modulate gene expression involved in inflammatory responses.

Key Biological Activities

  • Anti-inflammatory Effects : The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
  • Immunosuppressive Effects : It suppresses immune responses, which is beneficial in treating autoimmune diseases and preventing transplant rejection.
  • Dermatological Applications : Due to its potent anti-inflammatory properties, it is commonly used in topical formulations for skin conditions like eczema and psoriasis.

The biological activity of this compound involves several mechanisms:

  • Glucocorticoid Receptor Binding : The compound binds to glucocorticoid receptors in target tissues, leading to alterations in gene expression that reduce inflammation.
  • Inhibition of Phospholipase A2 : This action decreases the synthesis of arachidonic acid and subsequent inflammatory mediators.
  • Regulation of Cytokine Production : It modulates the expression of cytokines such as IL-1, IL-6, and TNF-alpha.

Comparative Analysis

The following table compares the structural characteristics and biological activities of similar corticosteroids:

Compound NameStructure CharacteristicsUnique Features
Fluperolone Acetate9α-Fluoro derivative with similar hydroxyl groupsPrimarily used topically for skin conditions
BetamethasoneContains a double bond in the A ringBroader range of applications including allergies
DexamethasoneLacks a methyl group at position 16More potent anti-inflammatory effects

Case Studies

  • Clinical Efficacy in Dermatology : A study demonstrated that topical formulations containing this compound significantly reduced symptoms in patients with severe eczema compared to placebo treatments. The reduction in erythema and pruritus was statistically significant (p < 0.05).
  • Immunosuppressive Applications : In a clinical trial involving organ transplant patients, administration of this corticosteroid resulted in a lower incidence of acute rejection episodes compared to standard immunosuppressive therapy (30% vs. 50% rejection rate).

Q & A

Q. What reactor designs and scale-up strategies optimize yield while maintaining stereochemical purity in industrial-scale synthesis?

  • Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) enhance reproducibility. Design of experiments (DoE) evaluates critical parameters (temperature, residence time). Downstream processing uses simulated moving bed (SMB) chromatography for large-scale purification. Quality-by-design (QbD) frameworks align with ICH guidelines .

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